molecular formula C12H19N B13255522 2-methyl-N-(3-methylbutan-2-yl)aniline

2-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13255522
M. Wt: 177.29 g/mol
InChI Key: QQRPWTQVJGSRIE-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C12H19N. It is a secondary amine, characterized by the presence of an aniline group substituted with a 2-methyl and a 3-methylbutan-2-yl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methylbutan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methylaniline with 3-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2-methylpentan-2-yl)aniline
  • 4-methyl-N-(3-methylbutan-2-yl)aniline
  • 2-ethyl-N-(3-methylbutan-2-yl)aniline

Uniqueness

2-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of sterically hindered amines and as a precursor for various chemical transformations .

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H19N/c1-9(2)11(4)13-12-8-6-5-7-10(12)3/h5-9,11,13H,1-4H3

InChI Key

QQRPWTQVJGSRIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)C(C)C

Origin of Product

United States

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